CPTH6 - 1099614-81-9

CPTH6

Catalog Number: EVT-3176264
CAS Number: 1099614-81-9
Molecular Formula: C15H16ClN3S
Molecular Weight: 305.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Novel inducer of histone hypoacetylation and apoptosis in human leukemia cell, impairing autophagy

Source and Classification

CPTH6 was identified through a series of investigations aimed at discovering potent inhibitors of histone acetyltransferases, specifically targeting the Gcn5 enzyme. It belongs to the class of pyridoisothiazolone compounds, which are known for their biological activity against various cancers. The classification of CPTH6 falls under small-molecule inhibitors that specifically interact with histone acetyltransferases, affecting gene expression and cellular processes related to cancer progression .

Synthesis Analysis

Methods

The synthesis of CPTH6 involves multi-step organic reactions, typically starting from commercially available thiazole derivatives. The synthesis process often includes:

  • Formation of the thiazole ring through condensation reactions.
  • Introduction of functional groups that enhance the compound's biological activity.
  • Purification steps such as recrystallization or chromatography to isolate the final product.

Technical Details

The synthesis employs techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.
  • Mass Spectrometry (MS) for molecular weight determination.
  • High-Performance Liquid Chromatography (HPLC) for purity assessment .
Molecular Structure Analysis

Structure

CPTH6 features a thiazole ring structure that is critical for its inhibitory activity. The molecular formula is C₁₄H₁₃N₃O, with a molecular weight of approximately 241.27 g/mol. The structure includes:

  • A central thiazole moiety.
  • Various substituents that enhance binding affinity to histone acetyltransferases.

Data

Crystallographic studies and computational modeling have provided insights into the binding interactions between CPTH6 and target enzymes, revealing essential hydrogen bonding and hydrophobic interactions that stabilize the complex .

Chemical Reactions Analysis

Reactions

CPTH6 has been shown to undergo several key reactions in biological systems:

  • Inhibition of Histone Acetyltransferases: CPTH6 binds covalently to cysteine residues within the active site of Gcn5, leading to decreased acetylation of histones.
  • Induction of Apoptosis: In cancer cells, treatment with CPTH6 results in increased apoptotic markers, such as cleaved PARP and phosphorylated H2AX, indicating DNA damage .

Technical Details

The compound's mechanism involves:

  • Disruption of normal histone modification patterns.
  • Activation of apoptotic pathways through mitochondrial signaling .
Mechanism of Action

Process

CPTH6 exerts its effects primarily through the inhibition of histone acetyltransferase activity, leading to:

  • Histone Hypoacetylation: This alteration affects gene expression by promoting a closed chromatin state, thereby silencing oncogenes.
  • Apoptosis Induction: The compound triggers intrinsic apoptotic pathways, characterized by mitochondrial membrane permeabilization and activation of caspases .

Data

Studies indicate that CPTH6 treatment results in significant cell death in various cancer cell lines, with flow cytometry analyses showing increased annexin V positive cells, indicative of early apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with thiol groups due to its electrophilic nature, making it a potent inhibitor of target enzymes .
Applications

CPTH6 has several notable applications in scientific research:

  • Cancer Therapy: Investigated as a potential therapeutic agent for leukemia and other malignancies due to its ability to induce apoptosis and inhibit cancer stem cell properties.
  • Autophagy Modulation: Research indicates that CPTH6 can impair autophagic processes, providing insights into its role in cellular homeostasis and cancer biology .
  • Epigenetic Research: As a histone acetyltransferase inhibitor, CPTH6 is valuable for studying epigenetic regulation mechanisms in various diseases.
Epigenetic Mechanisms of Action

CPTH6 (3-methylcyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone) is a thiazole derivative identified as a potent modulator of epigenetic pathways through selective inhibition of lysine acetyltransferases. Its primary mechanism involves disrupting the acetylation homeostasis of both histone and non-histone proteins, thereby influencing critical cellular processes in cancer biology.

Inhibition of Histone Acetyltransferases Gcn5 and pCAF

CPTH6 functions as a selective small-molecule inhibitor targeting the GNAT (Gcn5-related N-acetyltransferase) family of histone acetyltransferases (HATs), with pronounced activity against Gcn5 (KAT2A) and pCAF (KAT2B). Biochemical analyses reveal that CPTH6 competitively binds to the acetyl-CoA binding site of these enzymes, disrupting their catalytic function. This inhibition is demonstrated by:

  • Enzymatic Specificity: In vitro radiometric assays show CPTH6 inhibits Gcn5 and pCAF with IC50 values in the micromolar range (25–65 µM), while exhibiting significantly weaker activity against the p300/CBP HAT family (>100 µM) [5] [10].
  • Structural Determinants: Structure-activity relationship (SAR) studies indicate the 4-(4'-chlorophenyl)thiazol-2-yl)hydrazone moiety is critical for HAT inhibitory activity. Modifications to the cyclopentylidene group or thiazole ring diminish potency against Gcn5/pCAF [5].
  • Cellular Target Engagement: Treatment of leukemia (U937) and lung cancer (H1299, A549) cells with CPTH6 (50–100 µM, 24–72 h) significantly reduces nuclear extracts' HAT activity, confirming target engagement within cellular contexts [1] [10].

Table 1: Inhibitory Profile of CPTH6 Against HAT Enzymes

HAT EnzymeKAT DesignationCPTH6 IC50Cellular Consequences
Gcn5KAT2A25–40 µMHistone H3/H4 hypoacetylation, cell cycle arrest
pCAFKAT2B35–65 µMα-Tubulin deacetylation, impaired migration
p300/CBPKAT3A/B>100 µMMinimal effect at therapeutic concentrations

Modulation of Histone H3/H4 Acetylation Landscapes

CPTH6-mediated inhibition of Gcn5/pCAF directly reshapes global and gene-specific histone acetylation patterns, particularly on histones H3 and H4:

  • Global Hypoacetylation: Western blot analyses across leukemia, lung cancer, and patient-derived lung cancer stem-like cells (LCSCs) consistently show dose-dependent reductions in acetylation of histone H3 at lysines 9/14 (H3K9ac/K14ac) and histone H4 at lysine 16 (H4K16ac) following CPTH6 treatment (30–100 µM, 24–72 h) [1] [10].
  • Stemness Gene Silencing: In LCSCs, CPTH6 (30 µM, 72 h) reduces acetylation marks at promoters of stemness-associated genes (OCT4, NANOG), correlating with decreased mRNA and protein expression. This epigenetic remodeling contributes to the loss of self-renewal capacity [1].
  • Chromatin Compaction: Reduced H3/H4 acetylation increases chromatin condensation, visualized by electron microscopy in CPTH6-treated cells. This compaction restricts DNA accessibility to transcriptional machinery [10].

Table 2: Histone Acetylation Marks Modulated by CPTH6

Histone MarkFunctionChange After CPTH6Biological Outcome
H3K9acOpen chromatin, transcriptional activation↓ 60–80%Transcriptional repression of proliferation genes
H3K14acEnhancer activity↓ 50–70%Reduced enhancer-promoter looping
H4K16acChromatin relaxation, DNA repair↓ 40–60%Impaired DNA damage response

Dysregulation of Non-Histone Protein Acetylation

Beyond histones, CPTH6 disrupts acetylation of cytoplasmic proteins, with profound implications for cellular architecture and signaling:

  • α-Tubulin Deacetylation: CPTH6 potently inhibits α-tubulin acetylation (K40) in endothelial cells (HUVECs), lung cancer cells (H1299, A549), and LCSCs at concentrations as low as 20–30 µM within 6–24 h. This is mediated indirectly via Gcn5/pCAF inhibition, though a direct role for the cytoplasmic acetyltransferase ATAT1 is also implicated [1] [2] [8].
  • Microtubule Instability: Reduced α-tubulin acetylation decreases microtubule stability and impairs cytoskeletal remodeling. Live-cell imaging shows CPTH6-treated cells accumulate acetylated microtubules in the perinuclear region, disrupting polarized migration and mitotic spindle orientation [2] [6].
  • Autophagic Flux Impairment: In H1299 lung cancer cells, CPTH6 (100 µM, 24 h)-induced α-tubulin deacetylation correlates with blocked autophagosome maturation. This occurs via defective lysosomal fusion—evidenced by accumulation of LC3B-II and p62/SQSTM1 proteins—independent of Beclin-1 [8].

Table 3: Key Non-Histone Acetylation Targets of CPTH6

ProteinAcetylation SiteFunctional Consequence of DeacetylationValidated Assays
α-TubulinLys40Impaired microtubule stability, disrupted cell motility, blocked autophagyWB, IF, TEM [2] [8]
VEGFR2Lys831, Lys1045Reduced kinase activity, impaired angiogenesisIP, kinase assays [2] [6]
p53Multiple C-terminal sitesContext-dependent effects on stability/activity (under investigation)WB, co-IP [3]

Transcriptional Consequences of Lysine Acetylation Inhibition

The combined disruption of histone and non-histone acetylation by CPTH6 induces widespread transcriptional reprogramming:

  • Anti-Angiogenic Transcriptome: CPTH6 (20 µM, 24 h) downregulates VEGF mRNA and secreted protein in H1299 lung cancer cells by 50–70%. Chromatin immunoprecipitation (ChIP) confirms reduced RNA polymerase II occupancy and histone H3 acetylation at the VEGF promoter [2] [6].
  • Stemness Suppression: In LCSCs, CPTH6 (30 µM, 72 h) represses transcription of pluripotency factors (SOX2, OCT4, NANOG) by 60–80%, coinciding with hypoacetylation of their promoter regions. This contributes to reduced tumor-initiating capacity in vivo [1].
  • Cell Cycle Arrest Genes: CPTH6 upregulates cyclin-dependent kinase inhibitors (p21CIP1, p27KIP1) while downregulating cyclin D1 and E2F1, enforcing G0/G1 arrest. This aligns with Gcn5's role in acetylating and stabilizing cyclins and E2F1 [3] [10].

The pleiotropic transcriptional effects underscore CPTH6's capacity to simultaneously target oncogenic signaling, stemness, and microenvironmental interactions through epigenetic and non-epigenetic mechanisms.

Properties

CAS Number

1099614-81-9

Product Name

CPTH6

IUPAC Name

4-(4-chlorophenyl)-N-[(Z)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine

Molecular Formula

C15H16ClN3S

Molecular Weight

305.8 g/mol

InChI

InChI=1S/C15H16ClN3S/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11/h3-6,9-10H,2,7-8H2,1H3,(H,17,19)/b18-13-

InChI Key

FDFJAFXMIJWFOL-AQTBWJFISA-N

SMILES

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1

Canonical SMILES

CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1

Isomeric SMILES

CC1CC/C(=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.